molecular formula C16H23N5 B2659600 N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine CAS No. 1706431-58-4

N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine

Cat. No. B2659600
CAS RN: 1706431-58-4
M. Wt: 285.395
InChI Key: VNKZXEDIBNHPML-UHFFFAOYSA-N
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Description

“N-cyclopentyl-1’H-spiro[piperidine-3,2’-pyrido[2,3-b]pyrazin]-3’-amine” is a complex organic compound. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The compound also includes a piperidine ring and a pyrido[2,3-b]pyrazin ring . These types of structures are often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a piperidine ring (a six-membered ring with one nitrogen atom), a pyrido[2,3-b]pyrazin ring (a fused ring system containing two nitrogen atoms), and a cyclopentyl group (a five-membered carbon ring) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Synthesis and Pharmacological Potential

The compound N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine, due to its complex spirocyclic structure, finds relevance in various synthetic and pharmacological research areas. Studies have outlined methodologies for synthesizing spirocyclic compounds, which are significant for their potential pharmacological activities.

One approach involves the ultrasound-assisted one-pot synthesis of spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones, utilizing reactions between 4-hydroxycumarin, isatins, and 1H-pyrazol-5-amines in water. This method highlights the use of an environmentally friendly solvent and efficient synthesis processes for spirocyclic compounds (Bazgir et al., 2010).

Another significant application is found in the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, demonstrating the compound's utility in creating potent molecules for addressing metabolic disorders. The synthesis path involves multiple steps, including a regioselective pyrazole alkylation and a Curtius rearrangement, to produce the N-2 tert-butyl pyrazolospirolactam core, showcasing the compound's versatility in generating structurally diverse and biologically relevant molecules (Huard et al., 2012).

Applications in Antitumor and Antiviral Research

The spirocyclic structure of N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine has also been explored for its antitumor and antiviral potential. Novel spiropiperidines have been identified as highly potent and selective σ-receptor ligands, with implications for the development of new therapeutic agents targeting sigma receptors, involved in several neurological disorders and cancer (Maier & Wünsch, 2002).

Moreover, the synthesis of methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems has been developed, highlighting the compound's utility in generating pharmaceutically important scaffolds. These scaffolds can be further functionalized, indicating the compound's versatility in drug discovery, particularly for producing molecules with various bioactivities (Smith et al., 2016).

Environmental and Green Chemistry

Research on the compound extends to green chemistry, where natural deep eutectic solvents, such as choline chloride and lactic acid, have been employed for the rapid construction of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines]. This approach underlines the environmental benefits of using biodegradable and recyclable solvents in the synthesis of complex spirocyclic compounds, aligning with sustainable and environmentally friendly chemical practices (Zhang et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Compounds with similar structures have shown a wide range of biological activities .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

N-cyclopentylspiro[1,4-dihydropyrido[2,3-b]pyrazine-2,3'-piperidine]-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5/c1-2-6-12(5-1)19-15-16(8-4-9-17-11-16)21-13-7-3-10-18-14(13)20-15/h3,7,10,12,17,21H,1-2,4-6,8-9,11H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKZXEDIBNHPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N=C2C3(CCCNC3)NC4=C(N2)N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1'H-spiro[piperidine-3,2'-pyrido[2,3-b]pyrazin]-3'-amine

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